molecular formula C16H16F3NO B565246 (S)-Norfluoxetine-d5(Phenyl-d5) CAS No. 1217770-71-2

(S)-Norfluoxetine-d5(Phenyl-d5)

Cat. No. B565246
M. Wt: 300.336
InChI Key: WIQRCHMSJFFONW-KPSZHSGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“S-Phenyl-d5-mercapturic Acid” is a stable isotope labelled metabolite . It has a molecular formula of C11 2H5 H8 N O3 S and a molecular weight of 244.32 . “Phenyl-d5 isocyanate” is a stable isotope-labeled compound used in scientific research for biological and chemical applications.


Synthesis Analysis

“S-Phenyl-d5-mercapturic Acid” is synthesized by reacting aniline-d5 with triphosgene in ethyl acetate at room temperature . “Phenyl-d5 isocyanate” is synthesized via the replacement reaction of phenyl isothiocyanate and the corresponding amines.


Molecular Structure Analysis

The molecular structure of “S-Phenyl-d5-mercapturic Acid” is represented by the SMILES string [2H]c1c([2H])c([2H])c(SCC@HC)C(=O)O)c([2H])c1[2H] .


Chemical Reactions Analysis

“S-Phenyl-d5-mercapturic Acid” and “Phenyl-d5 isocyanate” are used in various scientific experiments to investigate the mechanism of isocyanate reactions, biomolecule labeling, and protein cross-linking.


Physical And Chemical Properties Analysis

“S-Phenyl-d5-mercapturic Acid” has a molecular weight of 244.32 and an accurate mass of 244.093 . “Phenyl-d5 isocyanate” has a molecular weight of 124.15.

Safety And Hazards

“S-Phenyl-d5-mercapturic Acid” is a controlled product and may require documentation to meet relevant regulations . “Phenyl-d5 isocyanate” is a toxic compound that can cause skin and eye irritation, respiratory problems, and allergic reactions.

properties

CAS RN

1217770-71-2

Product Name

(S)-Norfluoxetine-d5(Phenyl-d5)

Molecular Formula

C16H16F3NO

Molecular Weight

300.336

IUPAC Name

(3S)-3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propan-1-amine

InChI

InChI=1S/C16H16F3NO/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12/h1-9,15H,10-11,20H2/t15-/m0/s1/i1D,2D,3D,4D,5D

InChI Key

WIQRCHMSJFFONW-KPSZHSGHSA-N

SMILES

C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F

synonyms

(γS)-γ-[4-(Trifluoromethyl)phenoxy](benzene-d5)propanamine;  _x000B_(S)-3-(4-Trifluoromethylphenoxy)-3-(phenyl-d5)propylamine;  Seproxetine-d5;  _x000B_

Origin of Product

United States

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